4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
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Overview
Description
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The compound’s structure features a benzamide group linked to an oxadiazole ring, which is further substituted with an aminomethyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide and aminomethyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclization agents like phosphorus oxychloride. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where the aminomethyl group or other substituents on the benzamide ring are replaced by different functional groups using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of simpler products
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It has been investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antioxidant agents.
Medicine: The compound’s structure allows it to interact with specific biological targets, making it a potential candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .
Comparison with Similar Compounds
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
1,3,4-Oxadiazole: Widely studied for its potential as an anti-inflammatory and analgesic agent.
Isoxazole: Another five-membered heterocyclic compound with similar biological activities but differing in the position of the nitrogen and oxygen atoms in the ring
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNCQXBMQPLOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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